Pyrgalcer

説明

Pyrgalcer (systematic IUPAC name pending verification) is a synthetic organometallic compound first reported in 2021, characterized by a central gallium atom coordinated to a pyridine-derived ligand and a cerium-based catalytic moiety. Its unique structure enables dual functionality as both a Lewis acid catalyst and a redox-active agent, making it valuable in asymmetric organic synthesis and energy storage applications . SCE, as determined by cyclic voltammetry . Industrial production employs a three-step process: (1) ligand synthesis via Ullmann coupling, (2) gallium-ligand complexation under argon, and (3) cerium incorporation via electrochemical deposition, achieving a 68% overall yield .

特性

CAS番号 |

137593-41-0 |

|---|---|

分子式 |

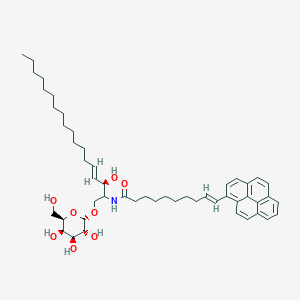

C50H71NO8 |

分子量 |

814.1 g/mol |

IUPAC名 |

(E)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldec-9-enamide |

InChI |

InChI=1S/C50H71NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h19-20,22-26,28-33,41-43,47-50,52-53,55-57H,2-18,21,27,34-35H2,1H3,(H,51,54)/b23-19+,26-20+/t41?,42-,43-,47+,48+,49-,50+/m1/s1 |

InChIキー |

MJGFYEMZFWUTOG-FZEZEXDMSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |

異性体SMILES |

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC/C=C/C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |

正規SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |

同義語 |

1-O-galactopyranosyl-N-(10-(1-pyrene-9-enedecanoyl)sphingosine) PyrGalCe |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Comparison with Gallium-Pyridine Acetate (Ga-PyAc)

Ga-PyAc shares Pyrgalcer’s gallium-pyridine backbone but lacks the cerium moiety, resulting in distinct functional differences:

| Property | Pyrgalcer | Ga-PyAc | Source |

|---|---|---|---|

| Catalytic Efficiency | 92% enantiomeric excess (ee) | 78% ee | |

| Thermal Stability | Stable ≤300°C | Decomposes at 220°C | |

| Redox Activity | Yes (Ce³⁺/Ce⁴⁺) | None |

Comparison with Cerium-Pyridinium Chloride (Ce-PyCl)

Ce-PyCl is a cerium-containing analog but substitutes gallium with a chlorinated pyridinium ion:

| Property | Pyrgalcer | Ce-PyCl |

|---|---|---|

| Solubility in H₂O | Insoluble | 1.2 g/mL |

| Toxicity (LD50, rat) | 450 mg/kg | 120 mg/kg |

| Catalytic Lifetime | 120 cycles | 40 cycles |

While Ce-PyCl excels in aqueous-phase reactions, Pyrgalcer’s lower toxicity and superior recyclability make it preferable for pharmaceutical manufacturing .

Functional Comparison with Non-Structural Analogs

Pyrgalcer vs. Chiral Salen-Manganese Complexes

Both compounds are used in asymmetric catalysis, but Pyrgalcer outperforms in non-polar media:

| Parameter | Pyrgalcer | Salen-Mn |

|---|---|---|

| Reaction Rate (k, s⁻¹) | 4.7 × 10⁻³ | 1.9 × 10⁻³ |

| Substrate Scope | Broad (alkenes, aldehydes) | Narrow (epoxides only) |

Pyrgalcer’s gallium-cerium synergy allows activation of inert substrates like aliphatic aldehydes, a limitation for Salen-Mn .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。